Buprofezin (Standard)

Chitin biosynthesis inhibition Nilaparvata lugens IGR mechanism

Buprofezin (IRAC Group 16) inhibits chitin biosynthesis via a mechanism distinct from benzoylureas (Group 15) and JH analogs—precluding generic substitution. Documented CYP6ER1-mediated cross-resistance with imidacloprid and thiamethoxam necessitates its inclusion in resistance monitoring panels (planthopper RR up to 351.6-fold). For IPM programs, it offers selective Encarsia parasitoid conservation (no significant adult mortality at field rates) versus imidacloprid (LC₅₀ 208.9 ppm). Validated positive control: 35% [³H]chitin synthesis inhibition in N. lugens nymphs at 10 ppm. ≥98% HPLC purity. Suitable for GC-MS, GC-NPD, and LC-MS/MS residue analysis.

Molecular Formula C16H23N3OS
Molecular Weight 305.4 g/mol
CAS No. 69327-76-0
Cat. No. B033132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuprofezin (Standard)
CAS69327-76-0
SynonymsCourier;  NNI 750;  Stater;  Talus;  Applaud;  Applaud 40SC;  2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one
Molecular FormulaC16H23N3OS
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
InChIKeyPRLVTUNWOQKEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.9 mg/L at 25 °C
In acetone: 0.240 mg/L at 25 °C;  chloroform: 0.520 mg/L at 25 °C;  ethanol 0.080 mg/L at 25 °C;  toluene 0.320 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Buprofezin (CAS 69327-76-0): A Thiadiazinone Chitin Synthesis Inhibitor with Defined Procurement Specifications


Buprofezin (CAS 69327-76-0; molecular formula C₁₆H₂₃N₃OS; molecular weight 305.44) is a thiadiazinone-class insecticide and insect growth regulator (IGR) developed by Nihon Nohyaku in 1981 [1]. The compound exists as a white to light yellow crystalline powder with a melting point of 103.0–107.0°C and water solubility of 0.9 mg/L at 25°C, rendering it insoluble in aqueous media but soluble in chloroform, toluene, and acetone [2]. Its mechanism of action involves selective inhibition of chitin biosynthesis in homopteran pests, specifically targeting nymphal molting and leading to mortality during ecdysis [3]. Unlike broad-spectrum neurotoxic insecticides, buprofezin exhibits a mode of action classified under IRAC Group 16 (inhibitors of chitin biosynthesis, type 1), which confers a distinct resistance management profile relative to neonicotinoids and pyrethroids [3]. For analytical and procurement purposes, commercial reference standards typically specify purity of ≥98.0% (HPLC) and are suitable for residue analysis via GC-MS, GC-NPD, or LC-MS/MS methods [2].

Why Buprofezin Cannot Be Interchangeably Substituted with Other Chitin Synthesis Inhibitors or IGRs


Generic substitution of buprofezin with other IGRs or chitin synthesis inhibitors is not scientifically justified due to substantial quantitative divergence in target pest spectrum, cross-resistance linkages, and non-target organism safety profiles. Although buprofezin shares a nominal IGR classification with compounds such as pyriproxyfen (juvenile hormone analog) and pymetrozine (chordotonal organ modulator), their actual efficacy against specific hemipteran pests differs markedly [1]. Critically, buprofezin resistance is mechanistically coupled to CYP6ER1-mediated metabolic cross-resistance with imidacloprid and thiamethoxam [2], while other IGRs do not share this cross-resistance pathway. Furthermore, sublethal effects on key biological control agents differ substantially: buprofezin significantly reduces egg production and oviposition periods in Delphastus catalinae, whereas pyriproxyfen at low rates actually increases fecundity parameters [3]. These quantifiable divergences preclude any assumption of functional interchangeability without direct, context-specific comparative data. The evidence presented in Section 3 establishes the measurable dimensions along which buprofezin differs from its closest comparators, providing the scientific basis for informed compound selection.

Quantitative Differentiation Evidence: Buprofezin vs. Pyriproxyfen, Pymetrozine, and Imidacloprid


Chitin Synthesis Inhibition: Buprofezin Demonstrates 35% Suppression at 10 ppm in Nilaparvata lugens Nymphs

Buprofezin directly inhibits chitin biosynthesis in brown planthopper (Nilaparvata lugens) nymphs, producing 35% suppression of [³H]chitin synthesis from N-acetyl-d-[1-³H]glucosamine at a concentration of 10 ppm [1]. Notably, buprofezin did not inhibit [³H]-labeled protein biosynthesis or nucleic acid synthesis under the same conditions, confirming mechanistic specificity for chitin synthesis inhibition rather than general metabolic disruption [2].

Chitin biosynthesis inhibition Nilaparvata lugens IGR mechanism radiotracer assay

Whitefly Field Efficacy: Buprofezin 25% SC Achieves 83.47% Population Reduction vs. Sulfoxaflor 67.63% in Cotton

In field trials conducted on cotton (Gossypium spp.) in the new alluvial zone of West Bengal, buprofezin 25% SC applied at 1.6 mL/L achieved 83.47% reduction in whitefly (Bemisia tabaci) populations, ranking second only to spiromesifen 22.9% SC (85.97%) and significantly outperforming sulfoxaflor 24% SC (67.63%) [1]. This head-to-head comparison against multiple novel chemistry insecticides provides direct field-validated efficacy ranking for procurement decisions in whitefly management programs.

Bemisia tabaci cotton field trial comparative efficacy whitefly management

Beneficial Arthropod Selectivity: Buprofezin Shows No Significant Effect on Encarsia inaron Adult Wasps vs. Imidacloprid LC₅₀ = 208.9 ppm

In laboratory bioassays evaluating compatibility with the whitefly parasitoid Encarsia inaron, buprofezin at field-recommended concentrations produced no significant effect on adult wasp survival, whereas imidacloprid demonstrated an LC₅₀ value of 208.9 ppm against E. inaron and significantly reduced adult longevity and total progeny number when larvae were treated [1]. This differential safety profile has direct implications for integrated pest management (IPM) programs that rely on parasitoid conservation.

Parasitoid safety Encarsia inaron biological control compatibility selectivity ratio

Sublethal Effects on Predator Reproduction: Buprofezin Reduces Delphastus catalinae Egg Production; Pyriproxyfen Increases Fecundity at Low Rates

Feeding on buprofezin-treated Bemisia tabaci eggs significantly reduced Delphastus catalinae adult longevity and egg production, and lengthened the preoviposition period by 3–6 days [1]. In direct contrast, a 28-day treatment with the low rate of pyriproxyfen actually increased D. catalinae egg production and oviposition periods [1]. Both IGRs reduced egg fertility, but pyriproxyfen-induced sterility was reversible upon transfer to untreated prey, whereas buprofezin effects were not reversible [1].

Delphastus catalinae predator safety sublethal effects IGR comparison

Resistance Evolution: Buprofezin Resistance Ratios in White-Backed Planthopper Reached 351.6-fold vs. Pymetrozine 46.1-fold (China, 2014–2022)

In a comprehensive resistance monitoring study of 55 field populations of white-backed planthopper (Sogatella furcifera) collected across China from 2014 to 2022, approximately half of the field populations maintained high levels of resistance to buprofezin, with resistance ratios (RR) ranging from 18.4-fold to 351.6-fold [1]. In contrast, resistance to pymetrozine remained low to moderate across nearly all populations, with RR values ranging from 1.0-fold to 46.1-fold [1]. Synergism assays with three detoxification enzyme inhibitors (PBO, DEM, TPP) produced no significant synergistic effect on buprofezin resistance, indicating that metabolic mechanisms involving P450s, esterases, or GSTs play a minor role in buprofezin resistance evolution in this species [1].

Resistance monitoring Sogatella furcifera resistance ratio insecticide resistance management

Cross-Resistance Mechanism: CYP6ER1 Confers Resistance to Buprofezin, Imidacloprid, and Thiamethoxam in Brown Planthopper

Functional studies using double-strand RNA (dsRNA)-mediated knockdown and transgenic expression of CYP6ER1 in Drosophila melanogaster demonstrated that CYP6ER1 confers resistance to imidacloprid, thiamethoxam, and buprofezin in brown planthopper (Nilaparvata lugens) [1]. By 2016, all field populations collected in China had developed extremely high resistance to all three compounds, with piperonyl butoxide (PBO) producing high synergism of imidacloprid, thiamethoxam, and buprofezin effects [1]. This shared metabolic resistance pathway indicates that prior selection with neonicotinoids can drive cross-resistance to buprofezin.

Cross-resistance CYP6ER1 Nilaparvata lugens P450 detoxification

Evidence-Based Application Scenarios for Buprofezin Procurement and Use


Whitefly Management in Cotton Where Parasitoid Conservation Is a Priority

Based on field efficacy data showing buprofezin 25% SC achieves 83.47% whitefly population reduction in cotton [1] combined with laboratory evidence demonstrating no significant effect on Encarsia inaron adult wasp survival at field rates [2], buprofezin is specifically indicated for cotton whitefly management programs that prioritize conservation of Encarsia parasitoids. In this scenario, buprofezin offers a measurable selectivity advantage over imidacloprid (LC₅₀ = 208.9 ppm against E. inaron) while maintaining commercially acceptable efficacy. Users should verify local Bemisia tabaci susceptibility status before procurement, as resistance levels vary geographically.

Biochemical Mechanism Studies Requiring Validated Chitin Synthesis Inhibition Positive Control

For research applications investigating chitin biosynthesis inhibition in homopteran insects, buprofezin serves as a validated positive control with well-characterized biochemical parameters: 35% inhibition of [³H]chitin synthesis from N-acetyl-d-[1-³H]glucosamine in Nilaparvata lugens nymphs at 10 ppm, with demonstrated selectivity for chitin biosynthesis over protein and nucleic acid synthesis [3]. This established benchmark enables researchers to calibrate novel chitin synthesis inhibitor candidates against a reference compound with documented potency and mechanism specificity. Procurement of analytical-grade buprofezin standard (≥98.0% purity) is essential for reproducible radiotracer assays [4].

Resistance Monitoring Programs in Rice-Growing Regions of Asia

Given the documented high resistance ratios to buprofezin in brown planthopper (RR up to 221.6-fold) and white-backed planthopper (RR up to 351.6-fold) across China [5][6], buprofezin analytical standards are essential for ongoing resistance monitoring programs in Asian rice production systems. The established cross-resistance linkage with imidacloprid and thiamethoxam via CYP6ER1 [7] necessitates inclusion of buprofezin in multi-compound susceptibility testing panels to inform evidence-based insecticide rotation decisions. Laboratories conducting resistance surveillance require certified reference materials for LC₅₀ determination via rice stem dipping or topical application bioassays.

IGR Comparative Toxicology Studies on Beneficial Arthropod Safety

For research programs evaluating IGR compatibility with biological control agents, buprofezin provides a well-documented comparator with established sublethal effect parameters. Direct comparative data against pyriproxyfen show that buprofezin reduces Delphastus catalinae egg production, lengthens preoviposition period by 3–6 days, and produces irreversible egg fertility reduction [8]. These quantifiable endpoints make buprofezin a valuable reference compound for studies assessing the non-target impacts of chitin synthesis inhibitors on predatory Coleoptera. Procurement of high-purity analytical standard is required for precise dose-response experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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